(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide

Catalog No.
S15955207
CAS No.
2990-37-6
M.F
C15H24INO3
M. Wt
393.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylamm...

CAS Number

2990-37-6

Product Name

(2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-diethyl-methylazanium;iodide

Molecular Formula

C15H24INO3

Molecular Weight

393.26 g/mol

InChI

InChI=1S/C15H24NO3.HI/c1-4-16(3,5-2)9-10-17-13-7-6-8-14-15(13)19-12-11-18-14;/h6-8H,4-5,9-12H2,1-3H3;1H/q+1;/p-1

InChI Key

DRTVIHPHYHVTNC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC1=CC=CC2=C1OCCO2.[I-]

The compound (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide is a quaternary ammonium salt characterized by its unique structure, which includes a benzodioxane moiety. Its molecular formula is C17H26INO3C_{17}H_{26}INO_3 and it has a CAS number of 859171-97-4. This compound features a diethylmethylammonium group linked to an ethylene chain that is further connected to a 1,4-benzodioxane unit. The presence of the benzodioxane structure is significant as it contributes to the compound's biological activity and potential applications in medicinal chemistry.

The synthesis of (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide typically involves several steps:

  • Formation of the Benzodioxane Unit: Starting from commercially available precursors like 3,4-dihydroxybenzonitrile, the synthesis may involve the use of reagents such as methyl 3,4-dibromobutyrate to construct the benzodioxane ring .
  • Etherification: The benzodioxane derivative can be reacted with an appropriate alkyl halide to introduce the ethylene linkage.
  • Quaternization: The final step involves quaternizing the amine group using an alkyl iodide (e.g., iodomethane) to form the diethylmethylammonium iodide salt.

These steps highlight a multi-step synthetic approach that requires careful control of reaction conditions to achieve high yields and purity.

The applications of (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide may span various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it could serve as a lead compound for developing new pharmaceuticals targeting bacterial infections or other diseases.
  • Organic Synthesis: It may function as a reagent or catalyst in organic reactions due to its quaternary ammonium nature.
  • Material Science: Potential applications in developing novel materials with specific properties based on its ionic nature.

Several compounds share structural similarities with (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide, particularly those containing benzodioxane moieties or quaternary ammonium groups. Here are some notable examples:

Compound NameStructureKey Features
1-(2-(1,4-Benzodioxan-5-yloxy)ethyl)-1-methylhexahydro-1H-azepinium iodideStructureContains a hexahydroazepinium group; potential CNS activity
Ethyl 1,4-benzodioxane-2-carboxylateStructureEster derivative; used in organic synthesis
1,4-benzodioxane derivativesStructureVarious biological activities; potential drug candidates

Uniqueness

The uniqueness of (2-(1,4-Benzodioxan-5-yloxy)ethyl)diethylmethylammonium iodide lies in its combination of a quaternary ammonium structure with a benzodioxane unit. This dual functionality may enhance its biological activity compared to simpler derivatives while providing opportunities for diverse applications in both medicinal and synthetic chemistry.

Hydrogen Bond Acceptor Count

4

Exact Mass

393.08009 g/mol

Monoisotopic Mass

393.08009 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-15

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